Fluorophore Choice: AMC vs. AFC Stokes Shift and Visual Detection
Ac-DEVD-AMC utilizes a 7-amino-4-methylcoumarin (AMC) fluorophore, while its direct analog Ac-DEVD-AFC employs 7-amino-4-trifluoromethylcoumarin (AFC). The key differentiator is the Stokes shift upon cleavage, which is significantly larger for AFC than AMC. According to vendor technical datasheets and literature comparisons, Ac-DEVD-AMC exhibits excitation/emission maxima of approximately 380 nm / 440-460 nm (Stokes shift ~60-80 nm), whereas Ac-DEVD-AFC displays excitation/emission at 400 nm / 505 nm (Stokes shift ~105 nm) [1]. This larger Stokes shift for AFC reduces optical crosstalk and autofluorescence interference, enabling visual monitoring under a hand-held long-UV lamp via a blue-to-green fluorescence shift .
| Evidence Dimension | Stokes shift upon enzymatic cleavage |
|---|---|
| Target Compound Data | Ex/Em: 380 nm / 440-460 nm; Stokes shift ~60-80 nm |
| Comparator Or Baseline | Ac-DEVD-AFC: Ex/Em: 400 nm / 505 nm; Stokes shift ~105 nm |
| Quantified Difference | AFC Stokes shift exceeds AMC by ~25-45 nm |
| Conditions | Aqueous buffer, pH 7, at 25-37°C as per standard caspase assay protocols |
Why This Matters
The smaller Stokes shift of AMC demands higher spectral purity in excitation/emission filters, whereas AFC's larger shift permits simpler optical setups and reduces background interference in complex biological samples.
- [1] A.G. Scientific. Caspase Substrate (AFC), Ac-DEVD-AFC C-1127 Technical Datasheet. View Source
